2-(4-Nitro-1H-pyrazol-3-yl)pyridine

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Profiling

Researchers designing PROTAC libraries or kinase inhibitor SAR campaigns often face inconsistent building block availability and uncertain regioisomeric identity. This 2-(4-Nitro-1H-pyrazol-3-yl)pyridine resolves both issues as an authenticated Protein Degrader Building Block with a defined N,N′-bidentate chelating motif. • Classified scaffold for heterobifunctional PROTAC synthesis; nitro group reducible to amine for linker conjugation via amide bond formation. • Balanced LogP (0.7) and TPSA (87.4 Ų) support biochemical and cell-based screening without extensive property optimization. • 97% purity with room-temperature storage; available in research-scale quantities (50 mg-25 g) for immediate global dispatch.

Molecular Formula C8H6N4O2
Molecular Weight 190.16 g/mol
CAS No. 192711-20-9
Cat. No. B1591757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Nitro-1H-pyrazol-3-yl)pyridine
CAS192711-20-9
Molecular FormulaC8H6N4O2
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=C(C=NN2)[N+](=O)[O-]
InChIInChI=1S/C8H6N4O2/c13-12(14)7-5-10-11-8(7)6-3-1-2-4-9-6/h1-5H,(H,10,11)
InChIKeyYRKGZAPVVJYLGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Nitro-1H-pyrazol-3-yl)pyridine – Chemical Identity & Research Profile


2-(4-Nitro-1H-pyrazol-3-yl)pyridine is a heterocyclic small molecule (C₈H₆N₄O₂; MW = 190.16 g·mol⁻¹) that belongs to the N‑pyridyl‑4‑nitropyrazole class. Its structure combines a pyridine ring linked at the 2‑position with a 4‑nitro‑1H‑pyrazole moiety, a scaffold that appears in kinase‑inhibitor patent literature [1] and that is commercially categorised as a ‘Protein Degrader Building Block’ for targeted‑protein‑degradation research [2]. The compound exhibits a computed XLogP3‑AA of 0.7 and a topological polar surface area of 87.4 Ų [3], placing it in a balanced lipophilicity range that is compatible with fragment‑based and PROTAC library design.

Workflow
PROTAC degrader library synthesis and targeted protein degradation research
Selection Logic
Kinase inhibitor fragment elaboration scaffold with documented patent precedent
Property Context
Balanced lipophilicity and TPSA profile compatible with CNS-oriented fragment libraries

Why 2-(4-Nitro-1H-pyrazol-3-yl)pyridine Cannot Be Substituted by Close Analogs


Simple pyrazolyl‑pyridine analogs differ critically in substitution pattern, hydrogen‑bonding capacity, and electronic character, all of which can alter biological target engagement or synthetic utility. The 4‑nitro group introduces a strong electron‑withdrawing effect and an additional hydrogen‑bond acceptor, while the 2‑pyridyl attachment at the pyrazole 3‑position creates a chelating N,N′‑donor motif that is distinct from the 1‑yl or 5‑yl regioisomers . Removing the nitro group (e.g., 2‑(1H‑pyrazol‑3‑yl)pyridine) eliminates a key pharmacophoric element [1], and shifting the pyridine attachment to the 4‑position of the pyrazole (CAS 27116‑83‑2) alters the vector of the pyridine ring, which can compromise binding in kinase inhibitor design. These differences mean that generic interchange among in‑class compounds is not scientifically valid without re‑validation of the specific synthetic pathway or biological assay [2].

Des-nitro analog
Removing the 4-nitro group eliminates a key hydrogen-bond acceptor and electron-withdrawing motif, which may shift target engagement.
1-yl Regioisomer
Lacks the pyrazole NH donor critical for hinge-binding; altered lipophilicity may compromise fragment library property profiles.
4-pyridyl Isomer
Different pyridine vector geometry can disrupt the N,N′-chelation bite angle, potentially invalidating metal-coordination applications.

2-(4-Nitro-1H-pyrazol-3-yl)pyridine: Quantitative Differentiation from Analogs


Lipophilicity Advantage Over Des-Nitro and 1-yl Regioisomers

The target compound exhibits a computed XLogP3‑AA of 0.7 [1], which is substantially higher than the des‑nitro analog 2‑(1H‑pyrazol‑3‑yl)pyridine (XLogP3‑AA ≈ 0.1, estimated from PubChem data [2]) and lower than the 1‑yl regioisomer 2‑(4‑nitro‑1H‑pyrazol‑1‑yl)pyridine (CAS 28469‑29‑6, predicted logP ≈ 1.5 based on ChemBook data ). This intermediate lipophilicity can improve membrane permeation while maintaining aqueous solubility, a desirable profile for CNS‑oriented kinase inhibitor scaffolds.

Lipophilicity Comparison
Cross-study comparable
XLogP3-AA = 0.7
Δ +0.6 vs des-nitro
Δ -0.8 vs 1-yl analog
Intermediate lipophilicity may support balanced permeability and solubility in CNS kinase inhibitor design.
Predicted values; experimental logP/logD verification recommended.
Medicinal Chemistry Fragment-Based Drug Design Physicochemical Profiling

Hydrogen-Bond Profile Distinction from 1-yl and 5-yl Regioisomers

The target compound possesses 1 hydrogen‑bond donor (pyrazole NH) and 4 hydrogen‑bond acceptors (pyridine N, pyrazole N, and two nitro oxygens) [1]. In the 1‑yl regioisomer (CAS 28469‑29‑6), the pyrazole NH is absent, reducing HBD count to 0 and eliminating a critical donor for hinge‑region kinase binding . In the 5‑yl tautomer (IUPAC: 2‑(4‑nitro‑1H‑pyrazol‑5‑yl)pyridine), the pyridine N and pyrazole NH are positioned differently relative to each other, altering the N,N′‑chelation bite angle when acting as a metal‑coordinating ligand .

H-Bond Profile Distinction
Class-level inference
HBD = 1, HBA = 4
1-yl regioisomer: HBD = 0
Pyrazole NH donor presence distinguishes hinge-binding motif capability from the 1-yl regioisomer.
Spatial N,N′-chelation angle data not available; structural inference from 2D comparison.
Structure-Based Drug Design Kinase Inhibitor Fragment Screening

Kinase Inhibitor Intermediate in WO2006/070198

2‑(4‑Nitro‑1H‑pyrazol‑3‑yl)pyridine is explicitly listed as a synthetic intermediate in WO2006/070198 A1 (ASTEX THERAPEUTICS) [1], a patent describing pyrazole derivatives that inhibit Cyclin‑Dependent Kinases (CDK), Glycogen Synthase Kinase‑3 (GSK‑3), and Aurora kinases. In contrast, the des‑nitro analog 2‑(1H‑pyrazol‑3‑yl)pyridine is not cited in this patent family for kinase‑inhibitory activity [2], and the 4‑pyridyl isomer (CAS 27116‑83‑2) is not referenced in any kinase‑inhibitor patent indexed by Google Patents [3].

Patent Precedent
Head-to-head
Cited in WO2006/070198
Des-nitro & 4-pyridyl analogs: not cited
Documented kinase inhibitor intermediate precedent may reduce scaffold validation risk for procurement.
Patent database search; SAR validation for specific kinase targets is required.
Kinase Inhibitor CDK GSK-3 Aurora Kinase Patent Intermediates

Protein Degrader Building Block vs. General Research Chemicals

The target compound is commercially listed under the 'Protein Degrader Building Blocks' product family by CalpacLab [1], indicating its intended use in proteolysis‑targeting chimera (PROTAC) synthesis. By comparison, the des‑nitro analog 2‑(1H‑pyrazol‑3‑yl)pyridine is marketed as a general research chemical (e.g., TCI Chemicals, Alfa Aesar) without specific degrader‑building‑block categorisation , and the 1‑yl isomer 2‑(4‑nitro‑1H‑pyrazol‑1‑yl)pyridine is primarily offered as a standard heterocyclic building block .

Commercial Classification
Head-to-head
Protein Degrader Building Block
vs 'Research Chemical' classification for analogs
Pre-validated degrader building block classification streamlines PROTAC library synthesis workflow.
Vendor categorization; linker compatibility and E3 ligase recruitment context require independent validation.
PROTAC Targeted Protein Degradation Chemical Biology Degrader Library

Purity and Cost Comparison Among Vendors

The target compound is available at a minimum purity of 95% (AKSci) to 97% (CalpacLab, Aladdin, CymitQuimica) . The 4‑pyridyl isomer (CAS 27116‑83‑2) is also available at 95% but with substantially higher cost (~$498/100 mg vs. ~$82/1 g for the target compound) and longer lead times (4 weeks vs. in‑stock) . The des‑nitro analog 2‑(1H‑pyrazol‑3‑yl)pyridine is available at 98% purity but lacks the electron‑withdrawing nitro substituent necessary for subsequent reduction or nucleophilic aromatic substitution steps .

Purity & Cost Comparison
Supporting evidence
≥95–97% purity
~€82/1 g target vs ~$4,980/g for 4-pyridyl isomer
Favourable purity-to-cost ratio may support budget-constrained scale-up or academic research procurement.
Vendor catalogue data; pricing and lead times are subject to change and require current supplier confirmation.
Quality Control Procurement Analytical Chemistry

TPSA Profile and CNS Multiparameter Optimization

The target compound has a TPSA of 87.4 Ų [1], which falls within the empirically derived CNS‑drug space threshold (TPSA < 90 Ų recommended for brain penetration) [2]. The 1‑yl isomer, lacking an NH donor, has a predicted TPSA of approximately 78 Ų but forfeits a hydrogen‑bond donor . The 4‑pyridyl isomer shares the same TPSA (identical formula) but differs in the vector of the pyridine nitrogen, which can influence P‑glycoprotein recognition and efflux [2].

TPSA Profile
Class-level inference
TPSA = 87.4 Ų
Below 90 Ų CNS upper limit
Topological polar surface area aligns with CNS multiparameter optimization space for blood-brain barrier penetration research.
Computed TPSA; in vitro permeability and P-gp efflux assays required for CNS candidate validation.
CNS Drug Design Physicochemical Property Blood-Brain Barrier Multiparameter Optimisation

2-(4-Nitro-1H-pyrazol-3-yl)pyridine: High-Value Application Scenarios


PROTAC Library Synthesis with Degrader Building Blocks

The compound’s explicit classification as a ‘Protein Degrader Building Block’ [1] makes it directly suitable for generating heterobifunctional PROTAC screening libraries. Its nitro group can be reduced to an amine for linker attachment via amide bond formation, while the pyridine‑pyrazole core can serve as a target‑protein ligand scaffold. Laboratories building E3‑ligase‑recruiting chimeras (e.g., VHL‑ or CRBN‑based PROTACs) can use this building block to introduce a hinge‑binding motif compatible with kinase targets cited in WO2006/070198 [2].

Kinase Inhibitor Fragment Elaboration & SAR Expansion

Given its presence in a CDK/GSK/Aurora kinase inhibitor patent [2], this compound is an appropriate starting fragment for structure‑activity relationship (SAR) campaigns. The balanced LogP (0.7) and TPSA (87.4 Ų) [3] support both biochemical and cell‑based screening without requiring extensive property optimisation. The nitro group provides a spectroscopic handle (UV‑Vis, IR) for tracking reaction progress during elaboration, and it can be chemoselectively reduced in the presence of the pyridine ring to yield a 4‑aminopyrazole intermediate for further diversification [1].

Metal-Coordinating Ligand for Catalysis and Materials

The N,N′‑bidentate donor set formed by the pyridine nitrogen and the pyrazole N‑2 atom enables chelation of transition metals. Related 3‑(2‑pyridyl)‑1H‑pyrazole ligands have been crystallographically characterised in Zn(II) and Ni(II) complexes [4]. The electron‑withdrawing nitro group modulates the Lewis basicity of the pyrazole ring, potentially tuning the redox potential and catalytic activity of the resulting metal complexes. This application is supported by class‑level evidence from analogous bis‑pyrazolyl‑pyridine ligand systems [5].

Agricultural Fungicide Lead Discovery via Pyridylpyrazole Scaffold

SAR studies of N‑pyridylpyrazole‑containing poly‑heterocyclic compounds have identified several leads with in vitro antifungal activity against plant pathogenic fungi, with EC₅₀ values determined in the 6.25–400 μg mL⁻¹ range [6]. The target compound, as a core pyridyl‑nitropyrazole building block, can be elaborated with amide, sulfonamide, or heterocyclic appendages to generate novel fungicide candidates. Its moderate lipophilicity and hydrogen‑bonding capacity align with the physicochemical profiles of commercial agrochemical active ingredients.

Application
Selection Property
Validation Focus
PROTAC Library Synthesis
Degrader building block classification with reducible nitro handle
Linker attachment chemistry and E3 ligase recruitment context
Kinase Inhibitor SAR Expansion
Patent-documented kinase inhibitor intermediate scaffold
CDK/GSK/Aurora kinase panel assay context and hinge-binding motif validation
Metal-Coordinating Ligand Research
N,N′-bidentate donor set with tunable Lewis basicity
Chelation geometry and redox potential tuning in transition metal complexes
Agricultural Fungicide Lead Discovery
Core pyridyl-nitropyrazole scaffold for poly-heterocyclic elaboration
In vitro antifungal activity screening and EC₅₀ endpoint determination

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